1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea

Catalog No.
S582365
CAS No.
96806-34-7
M.F
C5H10ClN3O3
M. Wt
195.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea

CAS Number

96806-34-7

Product Name

1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea

IUPAC Name

3-(2-chloroethyl)-1-(2-hydroxyethyl)-1-nitrosourea

Molecular Formula

C5H10ClN3O3

Molecular Weight

195.6 g/mol

InChI

InChI=1S/C5H10ClN3O3/c6-1-2-7-5(11)9(8-12)3-4-10/h10H,1-4H2,(H,7,11)

InChI Key

ZUXJWNFAYDAZJB-UHFFFAOYSA-N

SMILES

C(CCl)NC(=O)N(CCO)N=O

Synonyms

1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea, CHNU-I

Canonical SMILES

C(CCl)NC(=O)N(CCO)N=O

1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a nitroso group, a hydroxyethyl substituent, and a chloroethyl moiety. This compound is part of a broader class of nitrogen-containing compounds known as nitrosoureas, which are recognized for their potential as chemotherapeutic agents. The molecular formula of this compound is C5_5H8_8ClN3_3O3_3, and it has a molecular weight of approximately 189.59 g/mol .

The primary mechanism of action of HECNU is through DNA alkylation. The generated alkylating species can damage DNA by forming covalent bonds with nucleophilic sites on the DNA bases, leading to:

  • DNA strand breaks: Disruption of the DNA backbone, hindering replication and transcription.
  • DNA crosslinking: Formation of covalent bonds between DNA strands, further impeding cellular processes.
  • DNA adduct formation: Attachment of alkylating species to DNA bases, potentially leading to mutations.

These DNA alterations ultimately trigger cell death pathways, making HECNU a potential antitumor agent.

HECNU exhibits several safety concerns:

  • Carcinogenicity: Due to its DNA alkylating properties, HECNU is considered a potential carcinogen [].
  • Mutagenicity: The DNA damage caused by HECNU can lead to mutations, potentially increasing the risk of cancer development.
  • Toxicity: HECNU can exhibit general toxicity towards various tissues and organs, limiting its therapeutic applications.

Background and Chemical Properties

-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea, also known as N'-(2-Chloroethyl)-N-(2-hydroxyethyl)-N-nitrosourea, is a nitrosourea compound with the chemical formula C5H10ClN3O3 and a molecular weight of 195.6. Nitrosoureas are a class of organic compounds known for their alkylating and carbamoylating properties, making them relevant in various research fields.

Potential for Anti-Cancer Research

Research suggests that 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea exhibits antitumor activity. Studies have investigated its potential as an anti-cancer agent, particularly against certain types of tumors, including:

  • Melanoma
  • Lewis lung carcinoma
  • L1210 leukemia

The chemical behavior of 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea is primarily influenced by its nitroso and chloroethyl groups. Key reactions include:

  • Nitrosation Reactions: The nitroso group can participate in electrophilic reactions, which may lead to the formation of various derivatives.
  • Hydrolysis: The chloroethyl group can undergo hydrolysis, leading to the formation of less reactive species.
  • Nucleophilic Substitution: The chloroethyl moiety can react with nucleophiles, making it a versatile intermediate in organic synthesis .

This compound exhibits significant biological activity, particularly in the context of cancer treatment. It has been studied for its ability to alkylate DNA, thereby disrupting cellular replication and leading to apoptosis in cancer cells. Its mechanism of action is akin to that of other nitrosoureas, which are known for their cytotoxic effects against various tumors .

Synthesis of 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea typically involves the following steps:

  • Preparation of 3-(2-chloroethyl)urea: This is achieved through the reaction of urea with chloroethylamine.
  • Nitrosation: The resulting urea derivative is then subjected to nitrosation using sodium nitrite in an acidic medium to introduce the nitroso group.
  • Purification: The product is purified through methods such as recrystallization or chromatography to obtain the desired compound in high purity .

1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea finds applications primarily in medicinal chemistry, particularly in the development of anticancer agents. Its properties allow it to be utilized in:

  • Chemotherapy: As a potential agent for treating various types of cancers due to its ability to induce DNA damage.
  • Research: In studies aimed at understanding the mechanisms of action of nitrosoureas and their derivatives in cancer therapy .

Interaction studies have shown that 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea can interact with various biological macromolecules:

  • DNA: It forms covalent bonds with DNA, leading to cross-linking and subsequent cell death.
  • Proteins: The compound may also modify proteins, impacting their function and stability.
  • Other Drugs: Studies have explored its potential synergistic effects when combined with other chemotherapeutic agents .

Several compounds share structural similarities with 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
1-Nitroso-3-(2-hydroxyethyl)ureaLacks chloroethyl groupLess potent as an alkylating agent
3-(2-chloroethyl)ureaLacks nitroso groupMore stable but less reactive
Carmustine (BCNU)Contains a similar chloroethyl moietyEstablished chemotherapeutic agent
Lomustine (CCNU)Similar structure with variations in alkyl groupsUsed for treating brain tumors

These compounds highlight the uniqueness of 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea due to its dual functionality as both a nitrosourea and an alkylating agent, making it a subject of interest in cancer research and therapy .

XLogP3

-0.1

Other CAS

96806-34-7

Wikipedia

1-Nitroso-1-hydroxyethyl-3-chloroethylurea

Dates

Modify: 2024-04-14

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